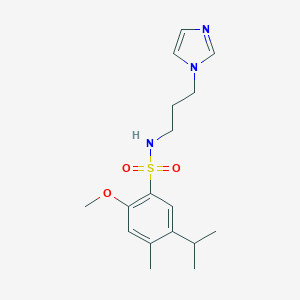
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound appears to contain several functional groups, including an imidazole ring, a sulfonamide group, and a methoxy group. These functional groups could potentially confer various properties to the compound, such as the ability to participate in hydrogen bonding or other types of intermolecular interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazole ring could be introduced via a condensation reaction, while the sulfonamide group could be added via a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound could exhibit aromaticity, which would affect its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might be able to act as a nucleophile in certain reactions, while the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of polar functional groups, while its melting and boiling points would depend on the strength of its intermolecular forces .Scientific Research Applications
Metal Ion Extraction
Imidazole derivatives are known to be effective in extracting metal ions from aqueous solutions. This property can be utilized in environmental cleanup efforts, such as removing heavy metals from water sources .
Carbohydrate Dissolution
These compounds can dissolve carbohydrates, which may have implications in food science and nutrition, particularly in understanding and manipulating carbohydrate interactions .
Polyelectrolyte Brushes Creation
Imidazole-containing compounds can be used to create polyelectrolyte brushes on surfaces. This application is significant in material science for creating coatings with specific properties .
Metal Nanoparticle Coating
The ability to coat metal nanoparticles suggests applications in nanotechnology and materials engineering, where such coatings could modify the properties of nanoparticles for various uses .
Antimicrobial Action
The antimicrobial properties of imidazole derivatives make them candidates for use in medical treatments and the development of new antibiotics .
Liquid Crystal Orientation
These compounds can create oriented liquid crystals, which is important for display technologies and optical devices .
Bioactive Hydrogels
Imidazolium hydrogels have potential applications in drug delivery systems and tissue engineering due to their bioactive properties .
Therapeutic Applications
Imidazole derivatives have a wide range of therapeutic applications, including antiarrhythmics and anti-metastatic agents, which could be explored for the compound .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-13(2)15-11-17(16(23-4)10-14(15)3)24(21,22)19-6-5-8-20-9-7-18-12-20/h7,9-13,19H,5-6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNIOGQJFGUNNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCCN2C=CN=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


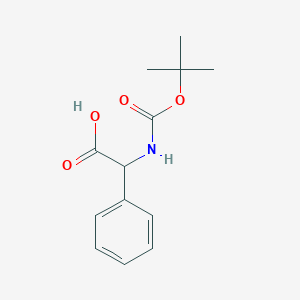
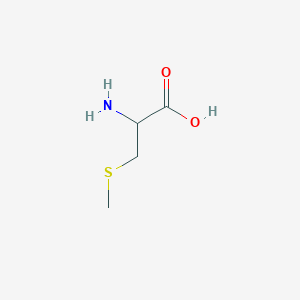
![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)
![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)

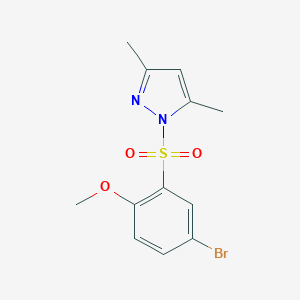


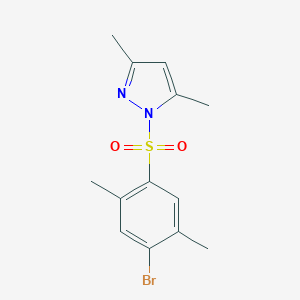
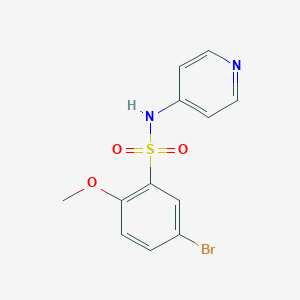
![1-[(2-methoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351854.png)

![1-(2,6-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B351861.png)